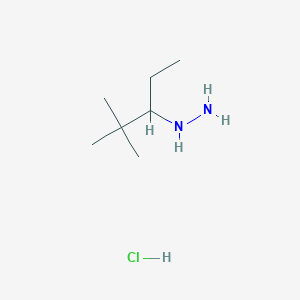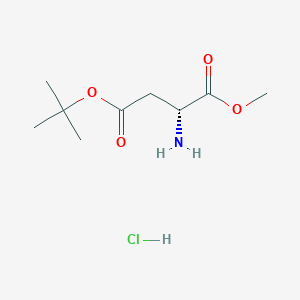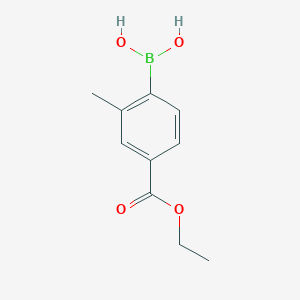
4-(Ethoxycarbonyl)-2-methylphenylboronic acid; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a type of organic compound . It is part of the Thermo Scientific Chemicals product portfolio . The IUPAC name for this compound is [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid and its molecular formula is C10H13BO4 .
Molecular Structure Analysis
The molecular structure of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid consists of a phenyl ring (a cyclic group of six carbon atoms) with a boronic acid group and an ethoxycarbonyl group attached . The InChI Key for this compound is RDIRUZGSOKLANG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid are not available, boronic acids in general are known to be involved in various types of reactions. For instance, they can participate in oxidative hydroxylation for the preparation of phenols .Aplicaciones Científicas De Investigación
Supramolecular Assemblies Design
4-(Ethoxycarbonyl)-2-methylphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. It has been involved in forming complexes through hydrogen bonding interactions, demonstrating its utility in creating novel molecular structures and understanding hydrogen bonding dynamics in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).
Fluorescent Probes for Monosaccharides
This compound is also utilized in synthesizing fluorescent probes sensitive to monosaccharides. By incorporating it into a borondipyrromethene (BDP) dye derivative, researchers have developed a probe that selectively recognizes D-fructose, D-galactose, and D-glucose. This application underscores the compound's potential in bioanalytical chemistry for monitoring sugar levels in various biological and environmental samples (Haiyu, 2014).
Crystal Structure and Spectroscopy
The structural properties of related ethoxycarbonyl phenylboronic acid derivatives have been extensively studied through X-ray crystallography, spectroscopy, and DFT calculations. These studies provide insights into the molecular and electronic structure of these compounds, facilitating their application in materials science and molecular engineering (Venkatesan et al., 2016).
Enantioselective Recognition
Research indicates that derivatives of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid can be used for the enantioselective recognition of amines. This application is crucial in chiral chemistry, where the selective identification and separation of enantiomers are vital for pharmaceuticals and other industries (Ghosn & Wolf, 2011).
Catalytic Activity and Synthesis
Its derivatives have been explored for catalytic activities, such as in the ligand-free hydroxylation of phenylboronic acids and the reduction of dyes at room temperature. These findings demonstrate the compound's versatility and potential in catalysis and environmental remediation (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Mecanismo De Acción
Target of Action
4-(Ethoxycarbonyl)-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the carbon atoms in the molecules that it reacts with.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(Ethoxycarbonyl)-2-methylphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry . .
Result of Action
The main result of the action of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
(4-ethoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVSJUFMSDTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


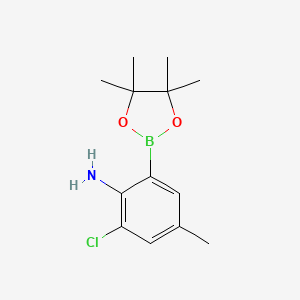
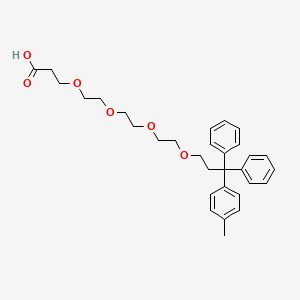
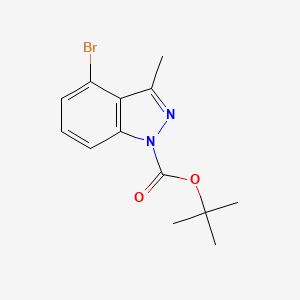

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

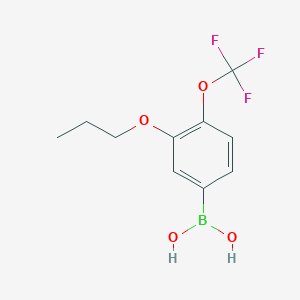
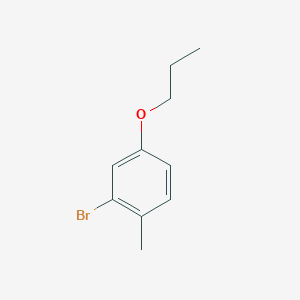

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
